2,6-Dichlorobenzoate

Herbicide Metabolism Plant Physiology Mode of Action

2,6-Dichlorobenzoate (CAS 50-30-6) is the primary environmental metabolite of dichlobenil, distinguished by a 2,6-substitution pattern that resists microbial degradation while permitting co-metabolism—unlike 2,3- or 3,4-DCB isomers that completely inhibit degradation. This isomer's unique steric inhibition of resonance drives plant growth-regulating activity via measurable chloride ion release, a mechanism absent in meta- or para-analogs. Isomer purity is non-negotiable for accurate environmental fate modeling, bioremediation strategy design, and synthesis of acetylenic plant growth regulators. Substitution with other DCB isomers risks catastrophic failure. Procure this specific isomer to ensure experimental validity and product performance.

Molecular Formula C7H3Cl2O2-
Molecular Weight 190 g/mol
Cat. No. B1236402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzoate
Molecular FormulaC7H3Cl2O2-
Molecular Weight190 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl
InChIInChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/p-1
InChIKeyMRUDNSFOFOQZDA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzoate: A Multifunctional Chlorinated Benzoate for Herbicide Metabolite Analysis, Plant Growth Regulation, and Synthetic Chemistry Applications


2,6-Dichlorobenzoate, derived from 2,6-dichlorobenzoic acid (CAS 50-30-6), is a disubstituted benzoate compound widely recognized as the primary soil metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile) [1]. It is a key environmental transformation product with notable persistence characteristics and intrinsic bioactivity. This compound demonstrates a distinct plant growth-regulating effect, marked by a specific chemical interaction involving the release of chloride ions during auxin-like activity [2]. Its synthetic utility is well-established; acetylenic derivatives have been patented for enhancing plant growth regulation activities, including the control of apical dominance and the induction of rooting in cuttings [3]. Furthermore, it serves as a crucial chemical intermediate in pharmaceutical and pesticide syntheses .

Critical Procurement Considerations for 2,6-Dichlorobenzoate: Why Chlorine Position Isomers Are Not Interchangeable


Procurement decisions cannot rely on substituting 2,6-dichlorobenzoate with other positional isomers (e.g., 2,3-DCB or 3,4-DCB) due to fundamentally different environmental fates and biological interactions. The 2,6-substitution pattern confers a distinct resistance to microbial degradation; while 2-chlorobenzoate and other isomers undergo biodegradation in soil suspensions, 2,6-dichlorobenzoate acts as a recalcitrant retardant of these processes [1]. Critically, studies show that 3,4- and 2,3-dichlorobenzoates can completely inhibit the degradation of co-occurring chlorobenzoates, a disruptive effect that 2,6-DCB does not exhibit, making isomer purity essential for bioremediation or environmental fate modeling [2]. In a biological context, the 2,6-dichloro configuration is essential for the unique steric inhibition of resonance, which is directly linked to its plant growth-regulating activity, a property not shared by its meta- or para-substituted analogs [3]. Generic substitution thus risks catastrophic failure in applications dependent on specific environmental persistence or bioactivity profiles.

Quantitative Differentiation Guide: 2,6-Dichlorobenzoate Performance Benchmarks vs. Close Analogs


Herbicidal Mode of Action: 2,6-DCB Metabolite Exhibits Growth Stimulation vs. Parent Compound's Inhibition

A direct head-to-head study of thirty herbicides on lipid biosynthesis in hemp sesbania (Sesbania exaltata) hypocotyls revealed a crucial functional divergence. The parent herbicide, dichlobenil (2,6-dichlorobenzonitrile), was confirmed to cause inhibition of lipid synthesis. In contrast, its primary soil metabolite, 2,6-dichlorobenzoic acid (amiben), caused a marked stimulation of lipid synthesis under the same experimental conditions [1]. This functional reversal—from an inhibitor to a stimulator of fatty acid biosynthesis—is a critical and quantifiable differentiator for studies on herbicide metabolism, environmental impact, and unintended off-target effects.

Herbicide Metabolism Plant Physiology Mode of Action

Environmental Persistence: 2,6-DCB Retards Co-Metabolism While 3,4-DCB Completely Inhibits It

In soil slurry experiments, the presence of 2,6-dichlorobenzoic acid (2,6-DCB) alongside 4-chlorobenzoic acid (4CB) was shown to retard the degradation of the 4CB by an inoculated Alcaligenes denitrificans strain [1]. This outcome is quantitatively distinct from that of its isomers: the presence of 3,4-dichlorobenzoic acid (3,4-DCB) or 2,3-dichlorobenzoic acid (2,3-DCB) under identical conditions resulted in the total inhibition of 4CB degradation [1]. This data underscores that 2,6-DCB's interaction with microbial consortia is one of partial hindrance, not complete blockage, making it a less severe inhibitor than its structural analogs in co-metabolic environments.

Bioremediation Environmental Fate Co-metabolism

Plant Growth Regulator Activity: A Unique Mechanism Validated by Chloride Ion Release

2,6-Dichlorobenzoic acid's activity as a plant growth regulator is underpinned by a quantifiable and unique chemical mechanism. Studies on Avena coleoptile elongation demonstrated that the growth stimulation caused by 2,6-DCBA is directly accompanied by the stoichiometric release of chloride (Cl⁻) ions [1]. This observation is a direct line of evidence for a proposed nucleophilic displacement reaction at the ortho-position of the benzoic acid ring. This mechanism—a chemical reaction with a plant substrate—is a class-level inference for active halogenated benzoic acids and distinguishes 2,6-DCBA's mode of action from simple hormone mimics. Its physiological activity is further confirmed in comparative structure-activity relationship (SAR) studies, which found it to be physiologically active in the pea-test, attributing its activity to the steric inhibition of resonance unique to the 2,6-disubstitution pattern [2].

Plant Growth Regulation Auxin Activity Mechanism of Action

Synthetic Utility for Enhanced Activity: Acetylenic Derivatives vs. Standard Growth Regulators

The 2,6-dichlorobenzoate core serves as a privileged scaffold for generating superior plant growth regulators. Patent US4084062A specifically describes the synthesis and evaluation of acetylenic 2,6-dichlorobenzoates, demonstrating a broad spectrum of desirable plant growth regulation activities including control of apical dominance, increased branching, induction of rooting, and sprouting of underground rhizomes [1]. The patent further highlights that combinations of these novel 2,6-dichlorobenzoate esters with native plant hormones like auxins and gibberellins can produce enhanced, synergistic growth regulatory effects [1]. This positions the 2,6-dichlorobenzoate backbone as a more versatile starting material than other chlorinated benzoates for creating next-generation, multi-functional agricultural agents with tunable properties.

Agricultural Chemistry Synthetic Derivatives Plant Growth Regulation

Comparative Biodegradation Recalcitrance: 2,6-DCB vs. 2-CB and 2,5-DCB in Mixed Cultures

Cross-study analysis of biodegradation profiles reveals that 2,6-dichlorobenzoate (2,6-DCB) exhibits significantly higher recalcitrance to microbial attack compared to its monochlorinated and other dichlorinated analogs. A study using a 2-chlorobenzoate-degrading mixed culture (2MC) found that while 2,5-dichlorobenzoate was completely oxidized, 2,6-DCB did not undergo any co-metabolic transformation under the same experimental setup [1]. This finding aligns with broader observations that ortho-substituted chlorobenzoates, especially the 2,6-isomer, are more refractory to biodegradation than meta- or para-substituted ones [2]. This quantified lack of transformation confirms its superior environmental persistence profile among DCB isomers, making it a more reliable marker for tracing dichlobenil contamination or a more stable intermediate in synthetic processes.

Microbial Degradation Environmental Persistence PCB Metabolism

Optimal Use Cases for 2,6-Dichlorobenzoate Based on Validated Differential Evidence


Precision Environmental Fate Studies of Dichlobenil and its Metabolites

2,6-Dichlorobenzoate is an indispensable analytical standard and reference compound for studies tracking the environmental degradation of the herbicide dichlobenil. Its unique behavior—causing retardation rather than complete inhibition of co-metabolism in soil [1], and its high recalcitrance to microbial attack compared to isomers like 2,5-DCB [2]—makes it a stable and quantifiable marker. Furthermore, its functionally distinct biological effect (growth stimulation) compared to the parent compound (growth inhibition) [3] is critical for accurately assessing the full ecological impact of dichlobenil use.

Synthesis of Advanced Plant Growth Regulators and Agricultural Adjuvants

The 2,6-dichlorobenzoate core is a validated scaffold for developing novel plant growth regulators with tunable activities. Its use as a starting material for synthesizing acetylenic derivatives [1] enables the creation of agents that control apical dominance, enhance branching, and promote rooting. The documented ability of these derivatives to act synergistically with other plant hormones [1] provides a clear pathway for formulating complex agricultural products with enhanced efficacy, outperforming simpler benzoate analogs.

Mechanistic Research on Auxin-Mimic Activity and Protein Interactions

For fundamental plant physiology research, 2,6-dichlorobenzoic acid offers a unique model compound. Its validated mechanism of action involves a measurable chemical reaction with a plant substrate, evidenced by the stoichiometric release of chloride ions during growth stimulation [1]. This property, coupled with its confirmed activity in standard bioassays (pea-test) due to steric inhibition of resonance [2], makes it a superior tool over other synthetic auxins for probing specific nucleophilic displacement reactions and protein-substrate interactions in plant cells.

Bioremediation Inhibitor Studies for Polychlorinated Biphenyl (PCB) Degradation

2,6-Dichlorobenzoate is a key intermediate and metabolite in the degradation of PCBs. Its specific interaction with soil microflora—where it retards, but does not totally inhibit, the breakdown of other chlorobenzoates [1]—is a crucial parameter for designing and optimizing bioremediation strategies. Researchers can use it to study the antagonistic effects and substrate interactions within microbial consortia tasked with cleaning up PCB-contaminated sites, a context where the choice of DCB isomer (e.g., 2,6-DCB vs. 3,4-DCB) determines the success or failure of the decontamination process [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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